N-(3-fluorophenyl)cyclopentanecarboxamide
Description
N-(3-fluorophenyl)cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring linked to a 3-fluorophenyl group via an amide bond. Fluorination at the meta position of the phenyl ring is a critical design element, influencing electronic properties, lipophilicity, and steric interactions with target receptors .
Properties
IUPAC Name |
N-(3-fluorophenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHXPYPTZFOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)cyclopentanecarboxamide typically involves the reaction of 3-fluoroaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)cyclopentanecarboxamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
- N-(2-fluorophenyl)cyclopentanecarboxamide Molecular Weight: 207.247 g/mol (vs. ~221.25 g/mol estimated for the 3-fluoro isomer due to fluorine’s atomic mass). Structural Difference: Fluorine at the ortho position on the phenyl ring. The meta position allows for optimal electronic effects (e.g., resonance stabilization) without significant steric interference .
Substituent Variations: Functional Group Effects
- N-[(2-methoxyphenyl)methyl]cyclopentanecarboxamide
- Molecular Weight : 233.31 g/mol.
- Key Differences : Methoxy (-OCH₃) group replaces fluorine, attached to a benzyl moiety.
- Physicochemical Properties :
- logP : 2.70 (higher lipophilicity than fluorine analogs due to the methoxy group).
Polar Surface Area (PSA) : 32.84 Ų (lower than fluorine analogs, enhancing membrane permeability).
- 1-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide Molecular Weight: 347.37 g/mol. Key Differences: Trifluoromethyl (-CF₃) substituent on the phenyl ring.
Core Structure Modifications
- N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Key Differences: Cyclopropane ring replaces cyclopentane; chlorine replaces fluorine. Chlorine’s larger atomic size and polarizability may enhance halogen bonding compared to fluorine .
Physicochemical and Structural Properties Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | logP | Key Feature(s) |
|---|---|---|---|---|---|
| N-(3-fluorophenyl)cyclopentanecarboxamide* | C₁₂H₁₄FNO | ~221.25 | 3-F on phenyl | ~2.1† | Optimal meta-fluorine electronic effects |
| N-(2-fluorophenyl)cyclopentanecarboxamide | C₁₂H₁₄FNO | 207.247 | 2-F on phenyl | ~1.8† | Steric hindrance at ortho position |
| N-[(2-methoxyphenyl)methyl]cyclopentanecarboxamide | C₁₄H₁₉NO₂ | 233.31 | 2-OCH₃ on benzyl | 2.70 | Enhanced lipophilicity |
| 1-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide | C₂₀H₂₀F₃NO | 347.37 | 3-CF₃ on phenyl | ~3.8† | High electronegativity and lipophilicity |
*Estimated values for the target compound.
†Predicted using analog data and computational tools.
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine in cyprofuram) favor stronger dipole interactions without steric bulk, making it preferable for targeting enzymes with compact active sites .
- Substituent Position : Meta-substituted fluorines (as in the target compound) balance electronic effects and steric accessibility, whereas ortho-substitution (e.g., 2-fluoro isomer) may disrupt binding in sterically sensitive systems .
- Trifluoromethyl Groups : While -CF₃ enhances binding affinity in hydrophobic pockets, its size may limit solubility, necessitating formulation adjustments for in vivo applications .
Biological Activity
N-(3-fluorophenyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as carboxamides. The presence of a fluorine atom on the phenyl ring may enhance its interaction with biological targets, affecting its pharmacokinetic and pharmacodynamic properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various physiological processes, including signaling pathways involved in cancer progression and inflammation.
Key Molecular Targets
- Epidermal Growth Factor Receptor (EGFR) : Studies have indicated that compounds with similar structures can inhibit EGFR signaling, which is crucial in many cancers, including non-small cell lung cancer (NSCLC) .
- Transient Receptor Potential (TRP) Channels : The compound may influence TRP channels, which are implicated in pain and inflammatory responses .
Anticancer Activity
This compound has been investigated for its anticancer potential, particularly against NSCLC. In vitro assays demonstrated that it could reduce cell viability in various cancer cell lines.
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | H1975 | 1.5 |
| NLOC-015A | H1299 | 0.8 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Effects
The compound's potential to modulate TRP channels suggests it could be beneficial in treating inflammatory conditions. Research has shown that similar compounds can alleviate pain and reduce inflammation by acting on these channels .
Case Studies
- NSCLC Treatment : A study evaluated the efficacy of this compound in combination with other targeted therapies for NSCLC. Results showed enhanced efficacy when used alongside established EGFR inhibitors, indicating a synergistic effect that could improve treatment outcomes .
- Pain Management : In animal models, compounds structurally related to this compound demonstrated significant analgesic effects, suggesting its potential application in managing chronic pain conditions .
Q & A
Q. What are the common synthetic routes for N-(3-fluorophenyl)cyclopentanecarboxamide?
The synthesis typically involves reacting cyclopentanecarbonyl chloride with 3-fluoroaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and cyclopentane ring integrity.
- Mass Spectrometry (LC-MS) : For molecular weight verification and fragmentation pattern analysis.
- Elemental Analysis : To validate carbon, hydrogen, nitrogen, and fluorine percentages.
- Melting Point Determination : Consistency with literature values (e.g., analogs in show melting points between 148–201°C) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Dichloromethane or tetrahydrofuran (THF) are preferred solvents due to their inertness and ability to stabilize intermediates. Low temperatures (0–5°C) and slow reagent addition reduce side reactions like hydrolysis. Triethylamine is commonly used to scavenge HCl generated during amide bond formation .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Yields (typically 50–70%) can be improved by:
- Catalyst Screening : Palladium-based catalysts or phase-transfer agents may enhance efficiency.
- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates.
- Temperature Gradients : Gradual warming post-reaction minimizes byproduct formation. highlights yields up to 66% for structurally related carboxamides by adjusting stoichiometry and reaction time .
Q. How should researchers address discrepancies in spectral data during characterization?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Isotopic Labeling : Fluorine-19 NMR can clarify substituent effects in the 3-fluorophenyl group .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate bioactivity.
- Cyclopentane Modifications : Replacing the cyclopentane with cyclohexane or heterocycles to assess steric effects. demonstrates how analogs with fluorinated or thiophene moieties exhibit enhanced lipophilicity and target binding .
Q. What computational methods predict the compound’s biological activity and binding modes?
- Molecular Docking : Simulate interactions with protein targets (e.g., enzymes or GPCRs) using software like AutoDock.
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time.
- Pharmacophore Modeling : Identify critical functional groups for activity. and highlight docking studies for thiophene-containing analogs to elucidate potential mechanisms .
Q. How can researchers design analogs with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the fluorophenyl group with bioisosteres like pyridine or thiazole.
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Metabolic Stability : Fluorination at specific positions (para or meta) can reduce CYP450-mediated degradation .
Data Contradiction and Validation
Q. How to resolve conflicting biological activity reports across studies?
- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible.
- Assay Standardization : Use positive controls (e.g., known inhibitors) to validate experimental conditions.
- Meta-Analysis : Compare data from multiple sources (e.g., vs. 9) to identify outliers .
Q. What analytical approaches confirm the absence of regioisomeric impurities?
- HPLC-MS/MS : Detect trace impurities with high sensitivity.
- Isotopic Peaks : Monitor for unexpected mass fragments indicative of side products.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Biological and Mechanistic Insights
Q. What is the hypothesized mechanism of action for this compound?
Preliminary studies suggest interactions with central nervous system targets (e.g., opioid or serotonin receptors) due to structural similarity to fentanyl analogs. However, specific mechanisms remain unconfirmed. notes regulatory controls on related carboxamides, underscoring potential bioactivity .
Q. How does fluorination at the 3-position influence its physicochemical properties?
The fluorine atom enhances:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
